molecular formula C7H7F3O3 B2860970 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid CAS No. 134224-67-2

2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid

Cat. No. B2860970
CAS RN: 134224-67-2
M. Wt: 196.125
InChI Key: GJUFSQIKILNOIT-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is characterized by the presence of a -CF3 group attached to the rest of the molecule . This group significantly influences the properties of the compound.


Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used in reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Synthesis and Chemical Transformations

A notable application of 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid derivatives is in the synthesis of complex molecules. For instance, the triflic acid mediated Prins cyclization of homopropargylic alcohols with aldehydes affords 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates efficiently and highly regioselectively. These intermediates are further transformed into various alkyl and aryl substituted products through coupling reactions such as Suzuki, Heck, Stille, and Sonogashira (Saikia et al., 2016). Additionally, the use of pentafluorophenylammonium triflate (PFPAT) as a catalyst in the condensation of certain derivatives with coumarin-3-carboxylic acid leads to the production of compounds with potential antimicrobial activity, showcasing the chemical versatility of these compounds (Ghashang et al., 2013).

Fluorescence and Sensing Applications

The derivatives of this compound have been utilized in the development of fluorescent dyes. Such compounds, containing a pyrazolylpyrene chromophore, exhibit bright fluorescence in solution and have potential applications in sensing acidic environments due to their weak base properties and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Environmental Analysis

In environmental sciences, derivatization techniques involving perfluorinated carboxylic acids, a category to which this compound relates, have been developed for HPLC determination with fluorescence detection. This method optimizes sensitivity and allows for the efficient separation and analysis of perfluorinated compounds in environmental samples (Poboży et al., 2010).

Catalysis and Organic Synthesis

The field of organic synthesis benefits from the application of compounds related to this compound. Scandium trifluoromethanesulfonate, for example, is used as a highly effective Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the critical role of trifluoromethylated compounds in facilitating complex organic reactions (Ishihara et al., 1996).

Mechanism of Action

The mechanism of action of trifluoromethyl compounds can vary depending on the specific compound and its application. For example, in the case of triflusal, a platelet aggregation inhibitor, it irreversibly inhibits the production of thromboxane-B2 in platelets by acetylating cycloxygenase-1 .

Safety and Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. Some general precautions include avoiding skin and eye contact, avoiding inhalation, and using only in well-ventilated areas .

Future Directions

The use of trifluoromethyl groups in various fields is expected to continue to grow due to their unique properties. They are likely to find increasing use in the development of new pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUFSQIKILNOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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